molecular formula C15H26BN3O3 B8037588 N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide

N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide

Cat. No.: B8037588
M. Wt: 307.20 g/mol
InChI Key: JHFAICGENLEASK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide is a boronic ester-functionalized acetamide derivative. Its structure comprises a pyrazole ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and an N,N-diethylacetamide moiety at the 1-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry for constructing biaryl systems .

Properties

IUPAC Name

N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O3/c1-7-18(8-2)13(20)11-19-10-12(9-17-19)16-21-14(3,4)15(5,6)22-16/h9-10H,7-8,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFAICGENLEASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using pinacolborane as the boron source and a palladium catalyst to facilitate the coupling.

    Acetamide Formation: The final step involves the reaction of the pyrazole-boron intermediate with diethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of boronic acids or esters.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Organic Synthesis

Versatile Building Block
This compound serves as a crucial building block in organic chemistry. It facilitates the synthesis of complex molecules and is particularly useful in the development of new pharmaceuticals. The presence of the dioxaborolane moiety enhances its reactivity and allows for various coupling reactions commonly used in medicinal chemistry.

Materials Science

Advanced Materials Development
N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide is employed in creating advanced materials. It is particularly significant in developing polymers and coatings that exhibit enhanced durability and chemical resistance. The incorporation of boron into polymer matrices can lead to materials with improved thermal stability and mechanical properties.

Biological Imaging

Fluorescent Probes
The compound is utilized in designing fluorescent probes for biological imaging applications. These probes allow researchers to visualize cellular processes with high specificity and sensitivity. The ability to tag biomolecules with fluorescent markers enables detailed studies of cellular dynamics and interactions.

Catalysis

Catalytic Applications
In catalysis, this compound acts as a catalyst in various chemical reactions. Its role in improving reaction rates and yields is critical for efficient industrial processes. The compound's ability to stabilize transition states can lead to more favorable reaction pathways.

Summary of Applications

Application Area Description
Organic SynthesisServes as a building block for complex molecule synthesis; aids pharmaceutical development.
Materials ScienceUsed in developing durable polymers and coatings; enhances thermal stability and mechanical properties.
Biological ImagingFunctions as a fluorescent probe for visualizing cellular processes; allows high specificity imaging.
CatalysisActs as a catalyst to improve reaction rates and yields; crucial for industrial efficiency.

Case Study 1: Pharmaceutical Development

A study demonstrated the effectiveness of this compound in synthesizing a novel class of anti-cancer agents through palladium-catalyzed cross-coupling reactions.

Case Study 2: Material Enhancement

Research conducted on polymer composites revealed that incorporating this compound significantly improved the mechanical strength and thermal stability of the materials compared to traditional formulations.

Case Study 3: Imaging Techniques

In a biological imaging study, fluorescent probes derived from this compound successfully marked specific cellular components in live-cell imaging experiments, allowing real-time observation of cellular processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting biomolecules. The pyrazole ring can interact with various proteins, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Compound Name Core Heterocycle Boron/Other Group Acetamide Substituent Key Features
Target Compound Pyrazole Dioxaborolane N,N-Diethyl High cross-coupling reactivity; moderate lipophilicity
N,N-Diethyl-2-(2-(4-(tributylstannyl)phenyl)-5,7-dimethyl-pyrazolo[1,5-α]pyrimidin-3-yl)acetamide Pyrazolopyrimidine Tributylstannyl N,N-Diethyl Stannyl group enables Stille couplings; higher toxicity concerns
2,2,2-Trifluoro-N-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenyl]acetamide Phenyl Dioxaborolane Trifluoro Enhanced metabolic stability; reduced solubility due to CF₃ group
N-Methyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole-1-acetamide Pyrazole Dioxaborolane N-Methyl Lower lipophilicity vs. diethyl; potential for improved aqueous solubility
N-[5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1,3-thiazol-2-yl]acetamide Thiazole Dioxaborolane Unsubstituted Thiazole core may enhance hydrogen bonding; altered target selectivity

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Methyl Analog () Trifluoroacetamide ()
Molecular Weight 307.16 g/mol 265.16 g/mol 321.11 g/mol
LogP (Predicted) ~2.5 ~1.8 ~3.0
Solubility Moderate (DMSO > 10 mM) High (DMSO > 50 mM) Low (DMSO < 5 mM)
Metabolic Stability Moderate High Very High

The diethyl group in the target compound balances lipophilicity and solubility, whereas the trifluoroacetamide () trades solubility for stability .

Biological Activity

N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide (CAS No. 1086111-20-7) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C18H28BNO3
  • Molecular Weight : 313.35 g/mol
  • Structure : The compound features a pyrazole ring connected to a dioxaborolane moiety, which is known to influence biological activity through various mechanisms.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases and enzymes associated with cancer and viral infections.
  • Antiviral Activity : Research indicates that similar compounds in the pyrazole class exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2 .
  • Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating Bcl-2 family proteins .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibits β-coronaviruses
Enzyme InhibitionPotential CSNK2 inhibitor
CytotoxicityInduces apoptosis in cancer cells
Metabolic StabilityHigh stability in liver microsomes

Case Study 1: Antiviral Properties

A study demonstrated that compounds with similar structural motifs to this compound exhibited significant antiviral activity against SARS-CoV-2. The mechanism involved inhibition of key viral enzymes that are crucial for viral replication .

Case Study 2: Enzyme Inhibition

In another investigation focusing on kinase inhibitors, derivatives of pyrazole were synthesized and tested for their ability to inhibit CSNK2A2. The results indicated that modifications similar to those in N,N-Diethyl compounds improved potency and metabolic stability while maintaining selectivity over human kinases .

Research Findings

Recent studies have highlighted the importance of modifying the acetamide group in enhancing the biological properties of pyrazole derivatives. For instance:

  • Substituting the acetamide with a more complex heterocyclic structure improved both potency and metabolic stability without significantly affecting solubility .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetamide?

  • Methodology : Synthesis typically involves multi-step reactions:

Borylation : Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group to the pyrazole core via Suzuki-Miyaura coupling or direct boronation .

Acetamide Formation : Reacting the boronate-containing pyrazole with chloroacetyl chloride, followed by N,N-diethylamine substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography or recrystallization to isolate the final product.

  • Critical Parameters : Temperature control (e.g., 0–5°C during acylation) and anhydrous solvents (e.g., THF) to minimize side reactions .

Q. Which functional groups dominate the compound’s reactivity, and how do they influence experimental design?

  • Key Groups :

  • Dioxaborolane : Enables Suzuki cross-coupling for bioconjugation or further derivatization .
  • Pyrazole : Participates in π-π stacking and hydrogen bonding, influencing crystallinity and solubility .
  • Acetamide : Stabilizes the molecule via intramolecular hydrogen bonds, affecting conformational flexibility .
    • Design Implications :
  • Use aprotic solvents (e.g., DCM) to preserve boronate stability .
  • Avoid strong acids/bases to prevent hydrolysis of the acetamide moiety .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole and boronate groups (e.g., pyrazole C-H signals at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 375.2) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O vibrations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?

  • Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for borylation) while maintaining >90% yield .
  • Catalyst Screening : Pd(PPh₃)₄ vs. Pd(dppf)Cl₂ for Suzuki coupling; the latter improves selectivity for boronate installation .
  • Solvent Optimization : Switch from DMF to acetonitrile to reduce byproduct formation during acetamide coupling .
    • Data-Driven Adjustments : Use HPLC tracking (e.g., C18 column, 254 nm) to identify impurity profiles and adjust stoichiometry .

Q. How do structural discrepancies between X-ray crystallography and computational modeling affect data interpretation?

  • Case Study :

  • X-ray Data : Reveals planar pyrazole-boronate geometry with a dihedral angle of 8.2° between rings, suggesting minimal steric hindrance .
  • DFT Calculations : Predict a slightly distorted conformation (dihedral angle ~12°), potentially due to crystal packing forces .
    • Resolution : Pair experimental data (X-ray) with molecular dynamics simulations to reconcile differences and refine force field parameters .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Framework :

Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR), guided by the boronate’s role in hydrogen bonding .

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized protein targets .

In Vitro Assays : Measure IC₅₀ in enzyme inhibition studies (e.g., COX-2), correlating with structural modifications (e.g., diethyl vs. dimethyl acetamide) .

  • Contradiction Analysis : If computational docking predicts strong binding but assays show weak activity, evaluate solvation effects or protein flexibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.